

An In-depth Technical Guide to Naxagolide Hydrochloride: Chemical Properties and Structure

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Compound of Interest

Compound Name: Naxagolide Hydrochloride

Cat. No.: B023487

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Naxagolide Hydrochloride, also known by synonyms such as (+)-PHNO, Dopazinol, L-647,339, and MK-458, is a potent dopamine receptor agonist.[1][2] Developed by Merck & Co. in the 1980s and 1990s, it was investigated primarily for the treatment of Parkinson's disease.[2] Although it reached Phase 2 clinical trials, it was ultimately discontinued due to issues with efficacy and/or toxicity and was never marketed.[2] Naxagolide is a non-ergoline, naphthoxazine derivative that acts as a selective D2 and D3 dopamine receptor agonist.[1][2] Its hydrochloride salt form is used for research and as a reference standard in analytical and quality control applications.[1][3]

Chemical Structure and Properties

Naxagolide Hydrochloride is the hydrochloride salt of Naxagolide.[1] The structure features a hexahydronaphthoxazine core with a propyl group at the 4-position and a hydroxyl group at the 9-position.[4] The presence of two stereocenters gives it a specific three-dimensional conformation.[5]

Table 1: Chemical Identifiers and Properties of **Naxagolide Hydrochloride**

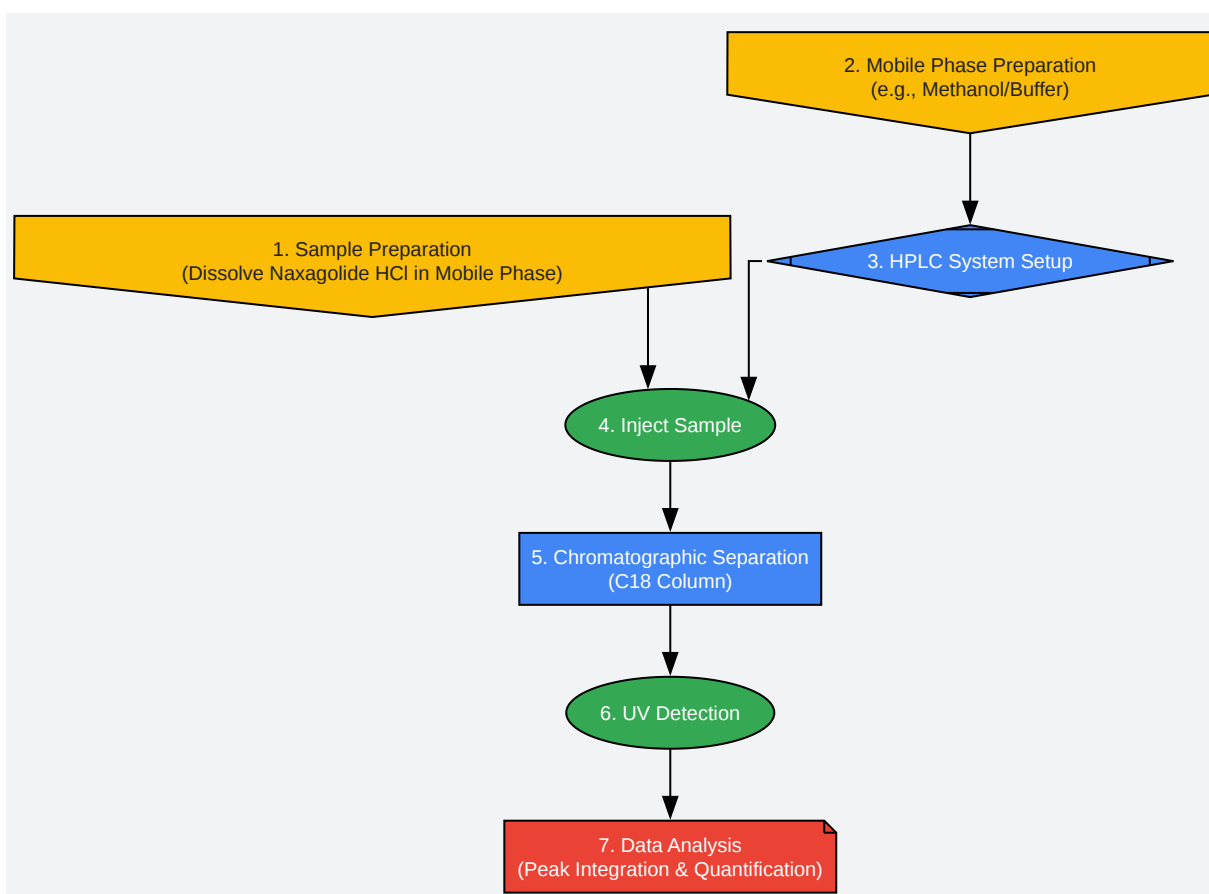
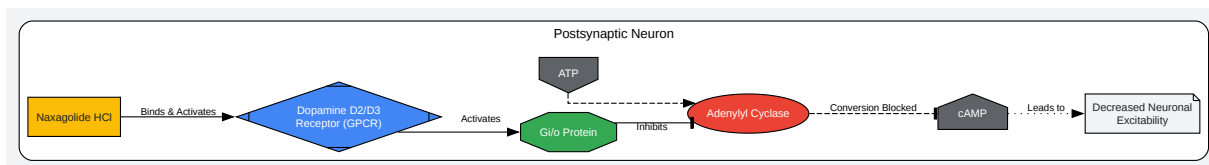
Property	Value	Source(s)
IUPAC Name	(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,6]benzoxazin-9-ol;hydrochloride	[1]
Synonyms	Naxagolide HCl, MK-458, L-647,339, (+)-PHNO Hydrochloride, Dopazinol	[1][2]
CAS Number	99705-65-4	[1][7]
Molecular Formula	C ₁₅ H ₂₂ ClNO ₂	[1][5][7]
Molecular Weight	283.79 g/mol	[1][5][7]
Melting Point	280-282 °C	[7]
Appearance	White to off-white solid	[6]
SMILES	<chem>CCCN1CCO[C@H]2[C@H]1C=CC3=C2C=C(C=C3)O.Cl</chem>	[1]
InChI	InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1	[1]
InChIKey	NNEACMQMRLNNIL-CTHHTMFSSA-N	[1]

Mechanism of Action

Naxagolide is a potent agonist of the dopamine D2 and D3 receptors.[2][6][8] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). Naxagolide exhibits a significant selectivity for the D3 receptor over the D2

receptor, with reported K_i values of 0.16 nM and 8.5 nM, respectively, indicating a roughly 50-fold selectivity.[2]

Beyond its primary targets, Naxagolide has also been shown to have a high affinity for the dopamine D4.4 receptor and serotonin receptors, specifically 5-HT_{1a} and 5-HT₇. [9] It acts as a full agonist at D4.4 and 5-HT_{1a} receptors with potencies comparable to its action at D2 and D3 receptors. [9] Furthermore, studies suggest that Naxagolide can promote the formation of D3-D2 receptor heterodimers, which may be relevant to its functional properties. [9]



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